molecular formula C20H23ClN4O B11957539 1,2-Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride

1,2-Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride

Cat. No.: B11957539
M. Wt: 370.9 g/mol
InChI Key: ZRZHPCOIZJKDHT-UHFFFAOYSA-N
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Description

1,2-Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride is a compound that belongs to the family of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two benzimidazole rings substituted with methyl groups at positions 5 and 6, connected by an ethanol linker, and exists as a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride typically involves the condensation of 5,6-dimethyl-1H-benzo[d]imidazole with ethylene glycol under acidic conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The process may involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The benzimidazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1,2-Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 1,2-Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride involves its interaction with specific molecular targets. The benzimidazole rings can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The ethanol linker may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethylbenzimidazole: A simpler analog with similar biological activities.

    2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, showing diverse pharmacological properties.

    Benzimidazole Derivatives: A broad class of compounds with modifications on the benzimidazole ring, exhibiting a wide range of activities.

Uniqueness

1,2-Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride is unique due to its dual benzimidazole structure connected by an ethanol linker. This configuration enhances its binding affinity and specificity towards molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C20H23ClN4O

Molecular Weight

370.9 g/mol

IUPAC Name

1,2-bis(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol;hydrochloride

InChI

InChI=1S/C20H22N4O.ClH/c1-10-5-14-15(6-11(10)2)22-19(21-14)9-18(25)20-23-16-7-12(3)13(4)8-17(16)24-20;/h5-8,18,25H,9H2,1-4H3,(H,21,22)(H,23,24);1H

InChI Key

ZRZHPCOIZJKDHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)CC(C3=NC4=C(N3)C=C(C(=C4)C)C)O.Cl

Origin of Product

United States

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